Cas no 1013792-05-6 ((3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid)

(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- (3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
- (3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid
-
- インチ: 1S/C20H17NO4/c22-19(23)12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20(24)25)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H,22,23)(H,24,25)/t14-,15+,18?/m0/s1
- InChIKey: NOOGFRZLFMBLBG-DYNVDGSKSA-N
- ほほえんだ: OC(C1C=CC2=C(C=1)[C@H]1C=CC[C@H]1C(C1C=CC(C(=O)O)=CC=1)N2)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 566
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 86.6
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 577.0±50.0 °C at 760 mmHg
- フラッシュポイント: 302.8±30.1 °C
- じょうきあつ: 0.0±1.7 mmHg at 25°C
(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C181285-100mg |
(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic Acid |
1013792-05-6 | 100mg |
$ 64.00 | 2023-04-18 | ||
TRC | C181285-500mg |
(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic Acid |
1013792-05-6 | 500mg |
$ 144.00 | 2023-04-18 | ||
TRC | C181285-1000mg |
(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic Acid |
1013792-05-6 | 1g |
$ 196.00 | 2023-04-18 | ||
TRC | C181285-1g |
(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic Acid |
1013792-05-6 | 1g |
$ 160.00 | 2022-06-06 | ||
TRC | C181285-250mg |
(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic Acid |
1013792-05-6 | 250mg |
$ 92.00 | 2023-04-18 |
(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid 関連文献
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acidに関する追加情報
Introduction to (3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid (CAS No. 1013792-05-6)
(3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid, identified by its CAS number 1013792-05-6, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This molecule belongs to the class of cyclopentacquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The specific stereochemistry defined by the (3aR,9bS) configuration plays a crucial role in determining its pharmacological properties and interactions with biological targets.
The structure of this compound features a fused cyclopentane and quinoline ring system, which is a common motif in many bioactive natural products and synthetic drugs. The presence of multiple chiral centers, as indicated by the (3aR,9bS) designation, underscores the importance of stereochemical control in its synthesis and biological evaluation. Additionally, the carboxylic acid groups at the 4- and 8-positions contribute to its solubility and reactivity, making it a versatile scaffold for further derivatization and drug development.
In recent years, there has been a growing interest in cyclopentacquinoline derivatives due to their reported activities against various diseases, including cancer and infectious disorders. The carboxyphenyl moiety at the 4-position of the molecule is particularly noteworthy, as phenyl derivatives are frequently found in pharmacologically active compounds. This substituent may enhance the compound's binding affinity to biological targets by introducing hydrophobic interactions and π-stacking effects.
Recent studies have highlighted the potential of cyclopentacquinoline derivatives as inhibitors of kinases and other enzymes involved in cancer progression. For instance, modifications of the quinoline core have been shown to modulate the activity of tyrosine kinases, which are key players in signal transduction pathways that drive tumor growth. The carboxylic acid functionalities in (3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid may also serve as anchors for further chemical modifications aimed at optimizing its pharmacokinetic properties.
The synthesis of this compound involves multi-step organic transformations that require careful control of reaction conditions to achieve high enantiomeric purity. The stereochemistry at the 3a- and 9b-positions is particularly sensitive to reaction parameters such as temperature, solvent choice, and catalyst systems. Advances in asymmetric synthesis techniques have enabled more efficient production of enantiomerically pure cyclopentacquinoline derivatives like this one.
Biological evaluation of (3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid has revealed promising activities against several disease models. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines by targeting critical signaling pathways involved in cell proliferation and survival. Additionally, preclinical investigations suggest that this compound may have therapeutic potential against infectious diseases caused by bacterial or viral pathogens.
The carboxyphenyl group at the 4-position appears to be a key determinant of its biological activity. Structural analogs with different substituents at this position have shown varying levels of efficacy in biological assays. This highlights the importance of rational drug design strategies that incorporate structural features known to enhance binding affinity and selectivity for biological targets.
The pharmacokinetic properties of (3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid are also under investigation. Factors such as solubility, metabolic stability, and distribution within biological systems are critical considerations for drug development. The presence of multiple carboxylic acid groups may influence its solubility profile but could also pose challenges for metabolic clearance.
Future research directions may focus on exploring novel synthetic routes to improve scalability and cost-effectiveness while maintaining high enantiomeric purity. Additionally, computational modeling techniques can be employed to predict binding interactions between this compound and its biological targets at an atomic level. This approach can guide medicinal chemists in designing more potent derivatives with optimized pharmacological properties.
In conclusion,(1013792-05-6) represents a structurally complex yet promising scaffold for drug discovery efforts aimed at addressing unmet medical needs across multiple therapeutic areas. Its unique stereochemistry combined with functional groups known to enhance bioactivity makes it an attractive candidate for further development by academic researchers and pharmaceutical companies alike.
1013792-05-6 ((3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid) 関連製品
- 1105241-52-8(N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1261998-75-7(3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-)
- 2228682-83-3(4-(3-fluoro-2-methylphenyl)methyl-4-methoxypiperidine)
- 1563409-36-8(3-(4-chloro-2-methylphenyl)prop-2-en-1-ol)
- 1805382-14-2(2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine)
- 78060-44-3(2-(Chloromethyl)-4-methylpyrimidine)
- 883540-44-1(1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one)
- 2581-69-3(Disperse Orange 1 (>85%))
- 2138253-72-0(5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine)
- 23588-51-4(2,2-dimethyl-3-(morpholin-4-yl)propanal)




